5-Chloro-3-nitropyridine-2-carboxamide

SNAr Reactivity Kinetic Rate Constants Heterocyclic Chemistry

5-Chloro-3-nitropyridine-2-carboxamide (CAS 856834-36-1) is the definitive building block for constructing pan-PIM kinase inhibitors. Unlike simpler nitropyridine analogs, its orthogonal reactivity—nucleophilic chloro at C5, electrophilic nitro at C3, and hydrogen-bonding carboxamide at C2—enables precise stepwise derivatization. This scaffold is essential for achieving the regiospecificity demanded by potent kinase pharmacophores, making it the strategic choice for medicinal chemistry programs that require controlled, sequential functionalization and fine-tuning of lipophilicity (XLogP3 0.5).

Molecular Formula C6H4ClN3O3
Molecular Weight 201.57 g/mol
CAS No. 856834-36-1
Cat. No. B1465031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-nitropyridine-2-carboxamide
CAS856834-36-1
Molecular FormulaC6H4ClN3O3
Molecular Weight201.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Cl
InChIInChI=1S/C6H4ClN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)
InChIKeySTMVOCILKBZVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-nitropyridine-2-carboxamide (CAS: 856834-36-1) – A Strategic Heterocyclic Building Block for Pharmaceutical R&D and Kinase-Targeted Synthesis


5-Chloro-3-nitropyridine-2-carboxamide (CAS: 856834-36-1) is a polysubstituted pyridine derivative characterized by a core pyridine ring with chloro, nitro, and primary carboxamide functional groups. Its molecular formula is C6H4ClN3O3, with a molecular weight of 201.57 g/mol and a typical commercial purity of 95% . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly within medicinal chemistry programs for constructing complex molecules, including kinase inhibitor scaffolds [1][2].

Why 5-Chloro-3-nitropyridine-2-carboxamide (856834-36-1) Cannot Be Replaced by Generic Nitropyridine Analogs in Advanced Synthesis


Generic substitution of 5-Chloro-3-nitropyridine-2-carboxamide with simpler nitropyridine analogs (e.g., 3-nitropyridine-2-carboxamide or 2-chloro-3-nitropyridine) fails due to the compound's unique and orthogonal reactivity profile, which is critical for stepwise synthesis [1]. The simultaneous presence of a nucleophilic substitution site (chloro group at C5) and an electrophilic nitro group (at C3), combined with a hydrogen-bonding carboxamide (at C2), enables precise, sequential functionalization that is unattainable with mono- or difunctionalized pyridine cores. This specific substitution pattern is essential for constructing the complex pyridyl carboxamide scaffolds found in potent kinase inhibitors, such as pan-PIM inhibitors, where regiospecificity is paramount for biological activity [2][3].

Quantitative Differentiation Evidence for 5-Chloro-3-nitropyridine-2-carboxamide (856834-36-1)


Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to Non-Chlorinated Analogs

The presence of a chlorine substituent on the pyridine ring of 5-Chloro-3-nitropyridine-2-carboxamide enables nucleophilic aromatic substitution (SNAr) chemistry, a key differentiator from non-chlorinated analogs like 3-nitropyridine-2-carboxamide. While direct kinetic data for the target compound is not publicly available, class-level inference from kinetic studies on closely related chloro-nitropyridines demonstrates the profound impact of a chloro group on reactivity. For instance, 2-chloro-3-nitropyridine exhibits a measurable rate constant (k1) in reactions with n-butylamine in DMSO, a pathway unavailable to its non-chlorinated counterpart [1]. This establishes the chloro group as a critical handle for regioselective diversification, a feature absent in 3-nitropyridine-2-carboxamide.

SNAr Reactivity Kinetic Rate Constants Heterocyclic Chemistry

Defined and Differentiated Physicochemical Profile for Rational Design

5-Chloro-3-nitropyridine-2-carboxamide possesses a unique set of computed physicochemical properties that distinguish it from non-chlorinated analogs and influence its behavior in both synthetic and biological contexts. Key properties include a calculated XLogP3 of 0.5, a Topological Polar Surface Area (TPSA) of 102 Ų, and a hydrogen bond donor count of 1 [1]. In comparison, 3-nitropyridine-2-carboxamide has a lower molecular weight (167.12 g/mol) and, lacking the chloro substituent, a different lipophilicity and electronic distribution .

ADME Prediction Molecular Properties Medicinal Chemistry

Validated Utility as a Precursor to Clinically-Relevant Kinase Inhibitor Scaffolds

The core pyridyl carboxamide structure of 5-Chloro-3-nitropyridine-2-carboxamide is a validated scaffold in the design of potent pan-PIM kinase inhibitors, a therapeutic strategy for hematological malignancies and solid tumors [1]. The specific substitution pattern of this compound (chloro, nitro, carboxamide) is essential for constructing more complex, biologically active molecules within this class. While 3-nitropyridine-2-carboxamide has shown activity as an anticoccidial agent [2], its lack of a chlorine handle limits its utility for further structural elaboration into the kinase inhibitor space, which often requires additional substitution vectors.

Kinase Inhibitor PIM Kinase Oncology

Optimal Application Scenarios for 5-Chloro-3-nitropyridine-2-carboxamide (856834-36-1) Based on Evidence


Core Building Block for Pan-PIM Kinase Inhibitor Synthesis

This compound is ideally suited as a starting material for medicinal chemistry programs focused on developing pan-PIM kinase inhibitors. Its pyridyl carboxamide core is a key pharmacophore for this target class, and the 5-chloro group provides a critical synthetic handle for introducing further molecular diversity via SNAr or cross-coupling reactions, a step required to optimize potency and selectivity against the PIM1, 2, and 3 isoforms [1].

Sequential, Regioselective Heterocycle Functionalization

5-Chloro-3-nitropyridine-2-carboxamide is the reagent of choice when a synthetic route requires orthogonal reactivity. The presence of three distinct functional groups allows for a controlled, stepwise approach to building complex molecules. For example, the carboxamide can be protected or derivatized, the nitro group can be reduced to an amine for subsequent amide bond formation, and the chloro group can be displaced by a nucleophile or participate in a metal-catalyzed cross-coupling, a sequence not possible with mono- or difunctionalized pyridine analogs [2].

Synthesis of Derivatives with Tuned Physicochemical Properties

For projects requiring fine-tuning of lipophilicity or polarity, this compound offers a strategic advantage over the non-chlorinated analog, 3-nitropyridine-2-carboxamide. The chlorine atom increases molecular weight and lipophilicity (as reflected by a higher XLogP3 value of 0.5) and alters the topological polar surface area [3]. Incorporating this building block early in a synthetic sequence allows medicinal chemists to modulate the overall physicochemical profile of the final drug candidate, potentially improving its pharmacokinetic properties.

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